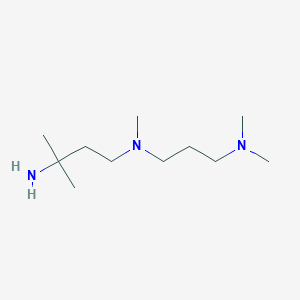
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone is an organic compound that belongs to the class of anthracenones It is characterized by the presence of two hydroxyphenyl groups attached to the 10th position of the anthracenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone typically involves the reaction of anthracenone with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where anthracenone is reacted with 4-hydroxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the anthracenone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to modulation of signaling pathways. Its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: A structurally similar compound with two carbonyl groups at the 9th and 10th positions.
4,4’-Dihydroxybiphenyl: Contains two hydroxyphenyl groups but lacks the anthracenone core.
Uniqueness
10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone is unique due to the presence of both hydroxyphenyl groups and the anthracenone core, which imparts distinct chemical and photophysical properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H18O3 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
10,10-bis(4-hydroxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C26H18O3/c27-19-13-9-17(10-14-19)26(18-11-15-20(28)16-12-18)23-7-3-1-5-21(23)25(29)22-6-2-4-8-24(22)26/h1-16,27-28H |
InChI-Schlüssel |
ZDSPTFQHKJLGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)

